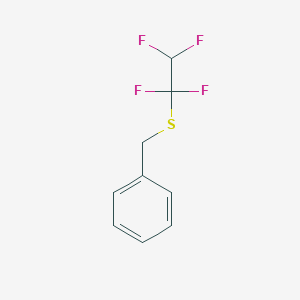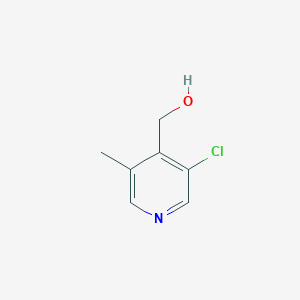
(Tetrafluoroethylthiomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C9H8F4S and a molecular weight of 224.22 g/mol. This compound is characterized by the presence of a tetrafluoroethylthiomethyl group attached to a benzene ring, making it a unique and interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Tetrafluoroethylthiomethyl)benzene typically involves the introduction of a tetrafluoroethylthiomethyl group to a benzene ring. One common method is through the reaction of benzyl chloride with tetrafluoroethylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (Tetrafluoroethylthiomethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or a simpler hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(Tetrafluoroethylthiomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of (Tetrafluoroethylthiomethyl)benzene involves its interaction with various molecular targets. The tetrafluoroethylthiomethyl group can participate in electron transfer reactions, influencing the reactivity of the benzene ring. The sulfur atom in the thioether group can form coordination complexes with metal ions, affecting the compound’s behavior in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
(Trifluoromethyl)benzene: Similar in structure but with one less fluorine atom.
(Pentafluoroethyl)benzene: Contains one additional fluorine atom compared to (Tetrafluoroethylthiomethyl)benzene.
(Methylthio)benzene: Lacks the fluorine atoms present in this compound.
Uniqueness: this compound is unique due to the presence of the tetrafluoroethylthiomethyl group, which imparts distinct electronic and steric properties. These properties make it a valuable compound for studying the effects of fluorine and sulfur substitution on aromatic systems .
Eigenschaften
IUPAC Name |
1,1,2,2-tetrafluoroethylsulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4S/c10-8(11)9(12,13)14-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSUNBDQRGOBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid](/img/structure/B6322376.png)


![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)






![(12Z)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B6322420.png)

